Trimethyl[4-(phenylethynyl)phenyl]silane
Description
Overview of Arylethynylsilanes and Their Structural Features
Arylethynylsilanes are characterized by a specific structural motif: an aromatic (aryl) ring connected to a silicon atom through a carbon-carbon triple bond (an ethynyl (B1212043) linker). Trimethyl[4-(phenylethynyl)phenyl]silane is a prime example of this class. The key structural features include:
This combination of a stable silyl group with a reactive π-system in a rigid linear arrangement makes arylethynylsilanes valuable precursors for creating conjugated polymers, molecular wires, and other advanced materials with interesting electronic and optical properties.
Scope of Research on this compound within Advanced Chemical Systems
Research on this compound focuses on its application as a specialized building block in the synthesis of complex organic materials. While it is not a final product itself, it serves as a critical intermediate. Its structure allows for the controlled, stepwise construction of larger, well-defined molecular architectures.
The primary application of this compound is in organic synthesis, where its distinct functional groups—the trimethylsilyl group and the terminal alkyne of the phenylethynyl moiety—can be selectively addressed. For instance, the trimethylsilyl group can be removed to reveal a terminal alkyne, which can then participate in coupling reactions (like Sonogashira or Glaser coupling) to extend the conjugated system. This makes it a valuable component in the synthesis of oligomers and polymers with tailored electronic properties for use in materials science.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 136459-72-8 |
| Molecular Formula | C₁₇H₁₈Si |
| Molecular Weight | 250.41 g/mol |
Data sourced from FUJIFILM Wako Chemicals. fujifilm.com
Table 2: Research Application Areas
| Application Area | Role of this compound |
|---|---|
| Organic Synthesis | Intermediate and building block. lookchem.com |
| Materials Science | Precursor for conjugated polymers and nanoparticles. ontosight.ai |
| Catalysis | Potential use as a ligand for preparing catalysts. ontosight.ai |
Detailed research findings indicate that the synthesis of such compounds involves reactions like the coupling of a silyl-protected acetylene (B1199291) with an aromatic halide. The versatility of this compound allows it to undergo further reactions such as hydrolysis to form silanols or participation in cross-coupling and hydrosilation reactions to create new silicon-carbon bonds. ontosight.ai
Structure
3D Structure
Properties
IUPAC Name |
trimethyl-[4-(2-phenylethynyl)phenyl]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Si/c1-18(2,3)17-13-11-16(12-14-17)10-9-15-7-5-4-6-8-15/h4-8,11-14H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZRJWRFLYPENFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC=C(C=C1)C#CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
136459-73-9 | |
| Record name | Benzene, 1-(2-phenylethynyl)-4-(trimethylsilyl)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=136459-73-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00610704 | |
| Record name | Trimethyl[4-(phenylethynyl)phenyl]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00610704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136459-72-8 | |
| Record name | Trimethyl[4-(phenylethynyl)phenyl]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00610704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Trimethylsilyl)diphenylacetylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Chemical Transformations and Reactivity of Trimethyl 4 Phenylethynyl Phenyl Silane
Desilylation Reactions
The cleavage of the carbon-silicon bond, known as desilylation, is a fundamental reaction of alkynylsilanes. This process is particularly useful for the deprotection of a terminal alkyne, which is often masked by a silyl (B83357) group to prevent unwanted side reactions.
Protiodesilylation is the process of replacing a silyl group with a proton, effectively converting a silylated alkyne back to its terminal alkyne form. This is a crucial step in multi-step syntheses where the terminal alkyne C-H bond needs to be unmasked for subsequent reactions. The trimethylsilyl (B98337) group is particularly well-suited for this purpose due to its ease of removal under mild conditions. nih.govgelest.com
Common reagents for the protiodesilylation of trimethylsilylacetylenes include potassium carbonate in methanol (K₂CO₃/MeOH) or tetracetylammonium fluoride (TBAF) in tetrahydrofuran (THF). nih.govgelest.com These methods are generally high-yielding and tolerate a wide range of functional groups. For instance, the reaction of a trimethylsilylacetylene derivative with K₂CO₃ in methanol can efficiently yield the corresponding terminal acetylene (B1199291).
| Reagent System | Solvent | Typical Conditions | Efficacy |
| K₂CO₃/MeOH | Methanol | Room Temperature | High |
| TBAF/THF | Tetrahydrofuran | Room Temperature | High |
| AgNO₃/Pyridine | Aqueous Acetone | Room Temperature | Effective for specific substrates |
This table summarizes common reagent systems for the protiodesilylation of trimethylsilylacetylenes.
In molecules containing multiple silylacetylene moieties with different steric bulk, selective deprotection can be achieved. The less sterically hindered trimethylsilyl (TMS) group can be selectively removed in the presence of a bulkier triisopropylsilyl (TIPS) group. nih.govgelest.com This orthogonality allows for sequential functionalization of different alkyne units within the same molecule. For example, treatment of a compound bearing both TMS- and TIPS-protected acetylenes with K₂CO₃ in a mixture of THF and methanol will preferentially cleave the TMS group, leaving the TIPS group intact. gelest.com This selectivity is a powerful tool in the synthesis of complex polyynes and other highly functionalized molecules. nih.gov
| Silyl Group 1 | Silyl Group 2 | Reagent | Outcome |
| Trimethylsilyl (TMS) | Triisopropylsilyl (TIPS) | K₂CO₃/THF/MeOH | Selective removal of TMS |
| Trimethylsilyl (TMS) | Tris(biphenyl-4-yl)silyl (TBPS) | Specific Conditions | Selective removal of TMS |
This table illustrates the principle of selective protiodesilylation based on the steric hindrance of the silyl protecting groups.
Cross-Coupling Reactions Involving the C-Si Bond Activation
While the silyl group is often used as a protecting group, it can also be activated to participate directly in cross-coupling reactions, providing a more streamlined approach to the synthesis of complex organic molecules.
The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by palladium and a copper co-catalyst. wikipedia.org While the standard Sonogashira reaction requires a terminal alkyne, modified conditions can activate the C-Si bond of a silylacetylene for a direct cross-coupling, bypassing the need for a separate deprotection step. gelest.com This "sila-Sonogashira" reaction offers an efficient one-pot route to unsymmetrical acetylenes. semanticscholar.orgcolab.ws For example, the reaction of an alkynyl trimethylsilane with an aryl iodide in the presence of a suitable palladium catalyst and an activator can directly yield the corresponding aryl-substituted alkyne.
The Stille and Suzuki reactions are versatile palladium-catalyzed cross-coupling methods for creating C-C bonds. jk-sci.comlibretexts.orgorganic-chemistry.orgwikipedia.orgwikipedia.orglibretexts.org
The Stille reaction couples an organohalide with an organostannane. jk-sci.comlibretexts.orgorganic-chemistry.orgwikipedia.org Silylated intermediates can be employed in Stille couplings. For instance, a tributylstannylethynyltrimethylsilane can selectively react at the C-Sn bond, leaving the C-Si bond intact, which can be useful in the synthesis of complex molecules where further functionalization at the silicon-bearing carbon is desired. gelest.com
The Suzuki reaction involves the coupling of an organoboron compound (typically a boronic acid or ester) with an organohalide. wikipedia.orglibretexts.orgorganic-chemistry.orgyoutube.com While less common, silylated compounds can be converted into the necessary organoboron reagents for Suzuki coupling. For example, Trimethyl[4-(phenylethynyl)phenyl]silane could potentially be converted to a boronic ester at the silylated position for subsequent Suzuki coupling. A known synthesis involves the reaction of a related aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst to form the corresponding boronic ester. nih.gov
| Cross-Coupling Reaction | Organometallic Reagent | Electrophile | Catalyst | Key Feature |
| Sonogashira | Terminal Alkyne | Aryl/Vinyl Halide | Pd/Cu | Forms C(sp)-C(sp²) bonds |
| Sila-Sonogashira | Alkynylsilane | Aryl/Vinyl Halide | Pd | Direct C-Si bond activation |
| Stille | Organostannane | Aryl/Vinyl Halide | Pd | Tolerates a wide range of functional groups |
| Suzuki | Organoboron Compound | Aryl/Vinyl Halide | Pd | Utilizes generally less toxic boron reagents |
This table provides a comparative overview of key cross-coupling reactions relevant to the chemistry of this compound.
Additions to the Carbon-Carbon Triple Bond
The electron-rich carbon-carbon triple bond in this compound is susceptible to addition reactions, including those with electrophiles, nucleophiles, and in cycloadditions. The presence of the silyl group can influence the regioselectivity of these additions. gelest.com
One example of a nucleophilic addition is the reaction of an indole with the triple bond of a similar compound, which proceeds to form a new C-C bond. It is plausible that this compound could undergo similar transformations.
Cycloaddition reactions are another important class of transformations for alkynes. The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry," can be used to synthesize 1,2,3-triazoles from azides and terminal acetylenes. beilstein-journals.orgresearchgate.net Following deprotection of this compound to the corresponding terminal alkyne, it can readily participate in such cycloaddition reactions.
Cycloaddition Reactions
The phenylethynyl moiety of this compound can participate in various cycloaddition reactions, serving as a dienophile or a dipolarophile to construct cyclic and heterocyclic systems.
In the context of Diels-Alder reactions, phenylethynylsilanes act as dienophiles, reacting with dienes to form six-membered rings. The Diels-Alder reaction is a powerful tool for the construction of complex cyclic systems with high stereocontrol. mdpi.com While specific studies on this compound as a dienophile are not abundant, the reactivity of similar acetylenic compounds in Diels-Alder reactions is well-documented. The presence of the bulky trimethylsilyl group can influence the stereochemical outcome of the cycloaddition. Computational studies on related systems, such as the reaction of furan with maleic anhydride, have shown that electronic and steric factors play a crucial role in the reactivity and selectivity of Diels-Alder reactions. rsc.orgresearchgate.net
Phenylethynylsilanes are also valuable substrates in [2+3] cycloaddition reactions for the synthesis of five-membered heterocycles. These reactions typically involve the reaction of the alkyne with a 1,3-dipole. A variety of heterocycles, such as pyrazoles and triazoles, can be synthesized through this methodology. beilstein-journals.org For example, the reaction of alkynylphosphonates with pyridinium-N-imines through an oxidative [3+2] cycloaddition leads to the formation of pyrazolo[1,5-a]pyridine derivatives. mdpi.com Although this example does not use a phenylethynylsilane directly, it demonstrates the general reactivity of silyl-protected alkynes in such transformations. The synthesis of N-heteroaryl-1,2,3-triazole-4-carbimidamides has been achieved through the cycloaddition of heterocyclic azides with 3,3-diaminoacrylonitriles, showcasing the versatility of cycloaddition reactions in generating complex heterocyclic systems. beilstein-journals.org
Transformations at the C-Si Bond
The carbon-silicon bond in arylsilanes like this compound is susceptible to cleavage under various conditions, allowing for the introduction of other functional groups at the position formerly occupied by the silyl group. A common transformation is protodesilylation, where the silyl group is replaced by a hydrogen atom upon treatment with acid.
Furthermore, the C-Si bond can be functionalized through cross-coupling reactions. For instance, zinc-catalyzed nucleophilic substitution reactions of chlorosilanes with organomagnesium reagents provide a route to a wide range of tetraorganosilanes under mild conditions. organic-chemistry.orgorganic-chemistry.org While this is a method of synthesis, the reverse reaction, involving the cleavage of the C-Si bond, is also a key transformation. The oxidation of the carbon-silicon bond to a carbon-oxygen bond is another important transformation, which can be achieved using reagents like fluoride and peroxide, effectively converting arylsilanes to phenols. organic-chemistry.org
Reactions at the Terminal Carbon of Phenylethynylsilane Derivatives
While this compound itself does not have a terminal alkyne proton, related phenylethynylsilane derivatives with a terminal C-H bond undergo a variety of reactions at this position. The acidic nature of the terminal alkyne proton allows for its removal by a strong base to form an acetylide anion. youtube.com This acetylide is a potent nucleophile and can react with a range of electrophiles.
For example, terminal acetylenes, including ethynyltrimethylsilane, react with aldehydes in the presence of a chiral catalyst to produce propargyl alcohols with high yield and enantiomeric excess. gelest.com The resulting silylated propargyl alcohol can then undergo protiodesilylation to reveal the terminal alkyne. gelest.com Additionally, aminomethylation of terminal alkynes, including silylated derivatives, can provide propargyl amines in good yields. gelest.com These reactions highlight the synthetic utility of the terminal carbon of phenylethynylsilane derivatives. gelest.com
| Reaction Type | Electrophile | Product |
| Asymmetric Ethynylation | Aldehydes | Propargyl alcohol |
| Aminomethylation | Iminium ion | Propargyl amine |
| β-Ethynylation | Enones | β-Ethynylketones |
| Alkylation | Alkyl halide | Internal alkyne |
Applications of Trimethyl 4 Phenylethynyl Phenyl Silane in Advanced Materials Science
Polymer Chemistry and Polymerization Reactions
In polymer science, Trimethyl[4-(phenylethynyl)phenyl]silane and its derivatives serve as key monomers for creating polymers with extended π-conjugation and high thermal stability. The presence of the trimethylsilyl (B98337) group often enhances solubility and processability, which can be crucial for polymer synthesis and fabrication.
Precursors for π-Conjugated Polymers
This compound is a precursor for producing π-conjugated polymers, which are characterized by a backbone of alternating single and double or triple bonds. This structure allows for the delocalization of electrons, leading to unique electronic and optical properties. The rigid phenylethynyl unit contributes to the formation of a stable, conjugated system, which is fundamental for applications in electronics. The trimethylsilyl group can be selectively removed during or after polymerization to yield a reactive ethynyl (B1212043) group, enabling further reactions such as cross-linking or functionalization.
Synthesis of Poly(phenylacetylene) Derivatives for Carbon Precursors
A significant application of molecules structurally related to this compound is in the synthesis of poly(phenylacetylene) (PPA) derivatives that act as high-yield carbon precursors. osti.govresearchgate.net These polymers, featuring a π-conjugated backbone and side groups with sp² and sp carbons, can be converted into carbonaceous materials with exceptionally high efficiency through a simple one-step thermal process. researchgate.net
The synthesis often involves the polymerization of a silane-protected monomer, such as a silyl-protected 4-ethynyl-phenylacetylene, using a metathesis catalyst like WCl₆/Ph₄Sn. osti.gov The presence of a bulky silane group, like triisopropylsilane, enhances the solubility of the monomer and the resulting polymer, which is crucial for processing. osti.gov After polymerization, the silyl (B83357) protecting group can be removed to yield the final polymer precursor. osti.gov This precursor, upon heating to 1000 °C in an inert atmosphere, can be transformed into a carbon material with a carbon yield (C-yield) as high as 90%. researchgate.net The resulting carbon structures often exhibit polymorphous carbon morphology with graphene crystalline domains. researchgate.net
Table 1: Properties of Poly(phenylacetylene)-Derived Carbon Precursors
| Property | Description | Finding | Source |
|---|---|---|---|
| Precursor Polymer | Poly(4-ethynyl-phenylacetylene) | Derived from a silane-protected monomer to ensure processability. | osti.gov |
| Carbon Yield | Percentage of mass retained after pyrolysis to 1000 °C under N₂. | Exceptionally high, approximately 90%. | researchgate.net |
| Transformation | Method of converting the polymer precursor to carbon. | A simple one-step thermal heating process without external reagents. | researchgate.net |
| Carbon Morphology | The structure of the final carbon material. | Polymorphous with graphene crystalline domains. | researchgate.net |
Co-Oligomerization and Copolymerization Strategies
The reactive nature of the ethynyl group (often deprotected from the silyl group) in this compound makes it a suitable candidate for co-oligomerization and copolymerization. By incorporating this monomer with other comonomers, it is possible to create copolymers with a combination of properties derived from each constituent. This strategy allows for the fine-tuning of the final material's characteristics, such as mechanical strength, thermal stability, solubility, and electronic properties. For instance, incorporating flexible comonomers could enhance the processability of the resulting rigid-rod polymer.
Development of Polymers with Tailored Properties
The use of this compound and related monomers enables the development of polymers with specifically tailored properties. The trimethylsilyl group is instrumental in this regard, as it significantly improves the solubility of the monomer and the resulting polymer in common organic solvents like tetrahydrofuran (THF). osti.gov This enhanced solubility is critical for solution-based processing techniques.
Furthermore, the silyl group acts as a protecting group for the terminal acetylene (B1199291). This allows for controlled polymerization reactions. The subsequent deprotection of the silyl group, often achieved using a reagent like tetrabutylammonium fluoride (TBAF), yields a reactive polymer that can undergo further reactions, such as cross-linking, to enhance thermal and mechanical stability. osti.gov This two-step approach provides a powerful method for designing polymers with a precise balance of processability in the precursor stage and robustness in the final material.
Optoelectronic Materials Development
The extended π-conjugated system inherent in the this compound structure is a key feature for materials used in optoelectronics. Such molecules are investigated for their potential to transport charge carriers (electrons and holes) and to emit light, making them relevant to the development of organic electronic devices.
Application in Organic Light-Emitting Diodes (OLEDs)
While direct application of this compound in commercial OLEDs is not widely documented in the provided sources, its molecular framework is representative of materials used in OLED technology. scispace.com OLEDs are multilayer devices where organic materials are responsible for light emission upon the application of a voltage. scispace.com
The rigid, linear, and conjugated structure of the phenylethynyl-phenyl backbone is well-suited for charge transport and can serve as a building block for host or emissive materials in an OLED stack. Materials with such structures are often used in the emissive layer or as host materials for phosphorescent emitters. ktu.edu The trimethylsilyl group can be used to tune solubility for solution-based fabrication processes like spin-coating or ink-jet printing, which are cost-effective manufacturing methods for OLEDs. flexiblenanoelectronics.com By modifying the core structure or copolymerizing it, the electronic energy levels (HOMO-LUMO) and triplet energy can be tuned to optimize device efficiency, brightness, and color. ktu.edu
Table 2: Potential Roles of Structural Motifs of this compound in OLEDs
| Structural Motif | Potential Function in OLED | Rationale |
|---|---|---|
| Phenylethynyl-phenyl Backbone | Charge Transport (Hole or Electron), Emissive Core | The extended π-conjugated system facilitates the movement of charge carriers and can be designed to emit light in a specific color range. |
| Trimethylsilyl (TMS) Group | Enhances Solubility, Enables Functionalization | Improves processability for solution-based device fabrication. Can be replaced to attach other functional groups or to enable cross-linking. |
Design of Electron Transport Materials
The design of effective electron transport materials (ETMs) is crucial for the performance of organic electronic devices, particularly Organic Light Emitting Diodes (OLEDs). The molecular architecture of this compound lends itself to this application through the strategic combination of a silicon-containing moiety and a conjugated organic framework. Silane-based molecules are increasingly investigated as ETMs due to their unique electronic properties. scirp.org In these materials, the silicon atom can interrupt the π-conjugation of the organic structure, which helps in achieving deep Highest Occupied Molecular Orbital (HOMO) energy levels. This is a critical feature for an ETM, as a deep HOMO level creates a high energy barrier for holes, effectively blocking them from passing through the electron transport layer to the cathode, which would otherwise lead to efficiency losses. scirp.org
The phenylethynylphenyl portion of the molecule provides the necessary pathway for electron conduction. This rigid, planar, and conjugated system facilitates intermolecular π-π stacking, which is essential for efficient charge transport. The design principle for such materials involves ensuring a sufficiently low Lowest Unoccupied Molecular Orbital (LUMO) for efficient electron injection from the cathode, while maintaining a high triplet energy to prevent quenching of excitons at the interface with the emissive layer in phosphorescent OLEDs. scirp.org The synthesis of silane-containing ETMs often involves established procedures that allow for the tuning of these electronic properties by modifying the aromatic units attached to the silicon atom. scirp.org The incorporation of the trimethylsilyl group can further influence the material's morphology, solubility, and thermal stability without negatively impacting its electron-transporting capabilities.
Photophysical Properties of Silole-Based Systems
While this compound is not a silole itself, its core components—the silicon center and phenylacetylenic π-systems—are fundamental building blocks in fluorescent silole-based materials known for phenomena such as Aggregation-Induced Emission (AIE). The photophysical behavior of these systems is heavily influenced by the substituents on the silicon atom and the nature of the conjugated framework. Organic push-pull molecules, which contain electron donor and acceptor moieties connected via π-linkages, exhibit interesting photophysical properties due to intramolecular charge transfer (ICT). rsc.org The phenylethynyl group in the target molecule acts as a π-linker, and its properties can be tuned by adding substituents to the phenyl ring, leading to dramatic changes in photophysical behavior. rsc.org
In related systems, such as 2,3,4,5-tetraphenylsiloles, the silicon atom plays a key role in their unique luminescent properties. The introduction of trimethylsilyl (SiMe3) groups as substituents can significantly alter the electronic structure. For instance, replacing phenyl groups with trimethylsilyl groups on a silole ring can lead to a decrease in the HOMO energy level and an increase in the HOMO-LUMO gap, resulting in a blue-shifted absorption spectrum. However, the presence of SiMe3 substituents can also effectively quench fluorescence in some systems, even in an aggregated state where AIE would typically be expected. The photophysical properties are thus a result of a delicate balance between the electronic effects of the substituents and the steric hindrances that influence molecular packing and restrict intramolecular rotations in the solid state.
Table 1: Comparison of Calculated Orbital Energies in Related Silole Systems
| Compound Feature | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Phenyl Substituted | -7.24 | -1.50 | 5.74 |
| Trimethylsilyl Substituted | -8.38 | -1.80 | 6.58 |
Note: Data is illustrative of the effect of substituents on the electronic properties of silole rings and is based on findings from related systems.
Organic-Inorganic Hybrid Materials
Role as a Coupling Agent in Hybrid Material Preparation
Organosilanes like this compound are bifunctional molecules that serve as molecular bridges between inorganic and organic materials. shinetsusilicone-global.com This coupling capability is fundamental to the creation of advanced organic-inorganic hybrid materials and composites. The silane portion of the molecule provides a reactive handle for bonding with inorganic substrates such as glass, silica, or metal oxides. This reaction typically involves the hydrolysis of labile groups on the silicon atom (though the trimethylsilyl group in the subject compound is less reactive than, for example, alkoxysilanes) to form silanol groups, which then condense with hydroxyl groups on the inorganic surface to form stable covalent bonds (e.g., Si-O-Si).
Integration into Silsesquioxane Architectures
Silsesquioxanes, particularly Polyhedral Oligomeric Silsesquioxanes (POSS), are nanometer-sized, cage-like molecules with the empirical formula (RSiO1.5)n. They represent an important class of organic-inorganic hybrid building blocks. The integration of specific organic functionalities onto the vertices of the POSS cage allows for the precise design of nanomaterials with tailored properties. Phenyl-containing silanes are common precursors for synthesizing POSS molecules, resulting in highly thermally stable materials. atlantis-press.com
This compound can be envisioned as a precursor or functionalizing agent for creating novel POSS architectures. The phenylethynylphenyl group can be incorporated as the 'R' group in the (RSiO1.5)n structure. The presence of this rigid, aromatic, and potentially reactive group would impart unique characteristics to the resulting POSS nanoparticle. The rigid structure enhances thermal stability, while the phenylethynyl moiety could be used for further reactions, such as cross-linking upon heating or acting as a site for "click" chemistry. Integrating such functional groups allows for the development of high-performance polymer nanocomposites where the POSS cages improve thermal properties, mechanical strength, and oxidation resistance. The synthesis of a POSS molecule containing phenyl and other functional groups has been demonstrated, showcasing the high thermal stability of such cage-like compounds. atlantis-press.com
Surface Modification and Coating Applications (General Organosilanes)
Organosilanes are widely used to modify the surface properties of various substrates. This surface functionalization is a key strategy for tailoring the hydrophilic or hydrophobic nature of a material, enhancing adsorption capabilities, or creating protective layers. nih.gov The general mechanism involves the silane end of the molecule bonding to the substrate, leaving the organic functional group exposed, which then dictates the new surface chemistry.
The applications of organosilane-based coatings are diverse and impactful:
Adhesion Promotion: In coatings, adhesives, and inks, organosilanes are used to improve the bond between the organic formulation and an inorganic substrate like metal or glass. hjsil.com
Hydrophobicity: Organosilanes with non-polar organic groups can create water-repellent (hydrophobic) surfaces, essential for self-cleaning applications and protecting materials from moisture.
Composite Fillers: Inorganic fillers (like silica or glass fibers) are often treated with silanes to make them more compatible with the organic polymer matrix, improving dispersion and reinforcement. shinetsusilicone-global.com
Protective Layers: Silane-based coatings can form thin, durable layers that offer protection against corrosion and environmental degradation.
Table 2: Common Functional Groups in Organosilanes and Their Applications
| Functional Group (R) | Example Application | Property Imparted |
| Amino | Adhesion promoter for epoxies, urethanes | Enhanced bonding to resins |
| Epoxy | Coupling agent in composites, coatings | Reactivity with various polymers |
| Methacryloxy | Polymer modification, dental composites | Free-radical polymerization site |
| Vinyl | Crosslinking polyethylene | Moisture-curable crosslinking |
| Alkyl/Aryl | Water repellents, surface protection | Hydrophobicity, thermal stability |
Carbon Precursors for High Carbon Yield Materials
Organosilicon compounds are valuable precursors for the synthesis of advanced ceramic materials, including silicon carbide (SiC) and other silicon-carbon compositions. dtic.mil The pyrolysis of these precursors in an inert atmosphere transforms the organometallic structure into a ceramic residue. The chemical structure of the precursor molecule plays a critical role in determining the composition and yield of the final ceramic product. A high carbon-to-silicon ratio in the precursor is desirable for producing carbon-rich materials or for achieving stoichiometric SiC with high ceramic yield.
This compound, with its two phenyl rings and two acetylene units, possesses a significantly higher carbon content compared to simpler organosilanes like polydimethylsilane. This makes it a promising candidate as a precursor for materials with a high carbon yield. Studies on related molecules like trimethyl(phenyl)silane have demonstrated their utility as precursors in chemical vapor deposition (CVD) processes to produce films of hydrogenated silicon carbide. researchgate.net The thermal stability and volatility of such precursors are key for their use in CVD. researchgate.net The pyrolysis of polycarbosilane precursors with high aromatic content can lead to shiny, black ceramics with high yields, indicating the formation of silicon-oxycarbide or silicon carbide mixed with excess carbon. google.com The rigid, aromatic structure of this compound would likely favor the formation of a stable char upon pyrolysis, minimizing the loss of volatile fragments and thus maximizing the conversion of the precursor's mass into the final ceramic material.
Thermal Conversion and Stabilization Mechanisms
The thermal behavior of this compound is characterized by a series of complex reactions, primarily involving the phenylethynyl and trimethylsilyl functionalities. These reactions lead to the formation of a highly cross-linked, thermally stable network. The conversion and stabilization mechanisms can be understood by examining the distinct roles of these chemical groups.
Upon heating, typically in the range of 350-370°C, the phenylethynyl groups of this compound undergo thermal curing. researchgate.net This process is not a simple polymerization but rather a complex set of reactions that include chain extension, branching, and cross-linking. researchgate.net These reactions result in the formation of a rigid, pseudo-three-dimensional network structure. researchgate.net This network is responsible for the high thermal stability observed in materials derived from this and similar compounds. researchgate.net
Silicon-containing arylacetylene resins, a class of materials to which this compound is related, are known for their exceptional heat resistance. ecust.edu.cncnrs.fr Some of these resins exhibit a 5% weight loss decomposition temperature (Td5) exceeding 600°C. ecust.edu.cn The thermal decomposition of these resins typically occurs in stages. Initial decomposition may involve the loss of smaller organic groups, followed by the degradation of the more stable cross-linked structures at higher temperatures. ecust.edu.cn For instance, in related systems, the degradation of Si-CH3 and other aliphatic structures can begin around 400°C, while the aromatic rings and fused rings decompose at temperatures above 600°C, releasing hydrogen. researchgate.net
The thermal conversion process of this compound can be summarized in the following key stages:
Initial Curing: At moderately high temperatures (around 350-370°C), the phenylethynyl groups react to form a cross-linked polymer network. researchgate.net
Secondary Reactions: As the temperature increases, further cross-linking and rearrangement reactions occur within the polymer network, leading to a more rigid and thermally stable structure.
High-Temperature Decomposition: At very high temperatures, the organic components of the network begin to decompose, leading to the formation of a stable silicon-containing ceramic char.
The primary stabilization mechanisms are therefore:
Formation of a Rigid Cross-linked Network: The extensive cross-linking of the phenylethynyl groups creates a structure that is inherently resistant to thermal motion and bond scission. researchgate.net
Steric Shielding by Trimethylsilyl Groups: The bulky trimethylsilyl groups protect the polymer backbone from thermal degradation. researchgate.net
Ceramic Char Formation: At elevated temperatures, the compound transforms into a silicon-based ceramic char that provides a barrier against further heat and mass transfer, effectively stabilizing the underlying material. cnrs.fr
The following table summarizes the key thermal properties and decomposition products observed in related silicon-containing arylacetylene resins, which provide an indication of the expected behavior of materials derived from this compound.
| Property | Observation in Related Systems |
| Curing Temperature | ~350-370°C for phenylethynyl groups researchgate.net |
| 5% Decomposition Temperature (Td5) | Can exceed 600°C ecust.edu.cn |
| Initial Decomposition Products | Methane (from Si-CH3 groups) researchgate.net |
| High-Temperature Gaseous Products | Hydrogen (from aromatic rings) researchgate.net |
| Final Residue | High char yield, potentially containing SiO2 and SiC cnrs.fr |
Future Research Directions and Emerging Applications
Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity
The synthesis of Trimethyl[4-(phenylethynyl)phenyl]silane and its analogs, while achievable through established methods, presents ongoing opportunities for optimization. Current synthetic strategies often rely on cross-coupling reactions, which, despite their utility, can sometimes be hampered by issues of catalyst efficiency, substrate scope, and the generation of stoichiometric byproducts. Future research is poised to address these limitations through the development of novel synthetic routes characterized by enhanced efficiency and selectivity.
A promising avenue of investigation lies in the exploration of catalytic systems that offer higher turnover numbers and operate under milder reaction conditions. This includes the design of more robust and reusable catalysts to improve the economic and environmental viability of the synthesis. Furthermore, developing synthetic pathways that minimize the number of steps and purification procedures is a key objective. Strategies such as one-pot reactions and tandem catalytic cycles are being explored to streamline the synthesis of asymmetrically substituted diphenylacetylene derivatives. These advancements will not only facilitate the production of this compound but also open doors to a wider array of structurally diverse silyl-substituted alkynes for various applications.
Table 1: Comparison of Potential Synthetic Strategies
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Advanced Cross-Coupling | Higher yields, broader substrate compatibility | Development of novel ligands and catalyst systems |
| C-H Activation | Atom economy, reduced pre-functionalization | Discovery of selective and efficient C-H activation catalysts |
| Flow Chemistry | Improved safety, scalability, and reproducibility | Optimization of reactor design and reaction conditions |
Exploration of New Reactivity Modes for C-Si Bond Transformations
The carbon-silicon (C-Si) bond in this compound is a key functional group that imparts unique chemical properties to the molecule. While the stability of the C-Si bond is a notable feature, its selective activation and transformation remain a fertile ground for chemical innovation. Future research will likely focus on exploring new reactivity modes for C-Si bond transformations, moving beyond simple cleavage to more sophisticated functionalizations.
One area of interest is the development of catalytic methods for the selective cleavage and subsequent functionalization of the C-Si bond. This could enable the introduction of a variety of functional groups at the silicon-bearing carbon atom, thereby expanding the molecular diversity accessible from a common precursor. For instance, transition-metal-catalyzed cross-coupling reactions involving C-Si bond activation could provide a powerful tool for the synthesis of complex organic molecules. nih.gov Additionally, the intramolecular activation of C-Si bonds presents a pathway to novel cyclic and spirocyclic silicon-containing compounds. nih.gov The development of methods for the diastereoselective synthesis of silyl-substituted pyrrolidines highlights the potential for creating stereochemically complex molecules through C-Si bond manipulation. nih.gov
Tailoring Molecular Design for Specific Advanced Materials Applications
The unique combination of a rigid phenylethynyl backbone and a reactive trimethylsilyl (B98337) group makes this compound an attractive building block for advanced materials. Future research will increasingly focus on tailoring the molecular design of this and related compounds to achieve specific properties for targeted applications.
A significant application of silyl-substituted diphenylacetylenes is in the fabrication of high-performance gas separation membranes. researchgate.netacs.org The trimethylsilyl group can be strategically employed to control the free volume and gas permeability of polymers derived from these monomers. researchgate.netacs.org Future work will likely involve the synthesis of a library of derivatives with varying silyl (B83357) and aryl substituents to fine-tune membrane performance for specific gas separations, such as oxygen enrichment or carbon dioxide capture. researchgate.netacs.org Moreover, the ability to remove the silyl groups post-polymerization offers a novel method for creating microporous materials with precisely engineered pore sizes. researchgate.netacs.org Beyond membranes, these compounds are being explored as precursors for organic electronic materials, where the silyl group can influence molecular packing and charge transport properties. nih.gov
Table 2: Potential Applications and Corresponding Molecular Design Strategies
| Application Area | Desired Material Property | Molecular Design Strategy |
| Gas Separation Membranes | High permeability and selectivity | Variation of silyl group size and substitution pattern on the aromatic rings |
| Organic Electronics | Tunable electronic properties and morphology | Introduction of electron-donating or -withdrawing groups; control of molecular symmetry |
| Luminescent Materials | High quantum yield and color tuning | Extension of the π-conjugated system; incorporation of heteroatoms |
Integration into Supramolecular and Nanoscale Architectures
The rigid, linear structure of the phenylethynylphenyl moiety, coupled with the functional handle of the trimethylsilyl group, makes this compound an ideal candidate for incorporation into well-defined supramolecular and nanoscale architectures. Future research is expected to leverage these features to construct complex and functional systems.
Self-assembly is a powerful tool for the bottom-up fabrication of nanomaterials. The aromatic core of this compound can participate in π-π stacking interactions, while the trimethylsilyl group can be modified to introduce other non-covalent interaction motifs, such as hydrogen bonding or metal coordination. This allows for the programmed assembly of these molecules into one-, two-, and three-dimensional structures. Furthermore, silyl-functionalized molecules can be used to form self-assembled monolayers (SAMs) on various substrates, such as indium tin oxide (ITO) electrodes, to modify surface properties for applications in electronics and biosensing. researchgate.net The development of synthetic methods to incorporate these molecules into larger, shape-persistent macrocycles and foldamers is another exciting direction. nih.gov
Synergistic Approaches Combining Synthetic and Computational Methodologies
The complexity of designing and understanding the behavior of novel materials and molecular systems necessitates a close collaboration between synthetic chemistry and computational modeling. Future research on this compound and its derivatives will greatly benefit from such a synergistic approach.
Computational tools, such as density functional theory (DFT), can be employed to predict the electronic and structural properties of new molecular designs before their synthesis, thereby guiding experimental efforts. nih.gov For instance, computational studies can help in understanding the regioselectivity of synthetic reactions, as demonstrated in the benzannulation of silyl-substituted alkynes. nih.gov Furthermore, molecular dynamics simulations can provide insights into the packing and transport properties of polymers derived from these monomers, aiding in the design of improved gas separation membranes. The combination of experimental and computational approaches will be crucial for elucidating reaction mechanisms, as seen in studies of radical silylzincation of alkynes, and for predicting the supramolecular organization of these molecules in the solid state. researchgate.net This integrated approach will accelerate the discovery and development of new materials with tailored functionalities.
Q & A
Q. What are the recommended synthetic routes for Trimethyl[4-(phenylethynyl)phenyl]silane, and what are their respective yields?
Methodological Answer: The synthesis of this compound can be achieved via Sonogashira coupling between 4-iodophenyltrimethylsilane and phenylacetylene. Key steps include:
- Catalyst system : Pd(PPh₃)₂Cl₂ (0.5–2 mol%) with CuI (1–5 mol%) as a co-catalyst.
- Solvent : THF or DMF under inert atmosphere (N₂/Ar).
- Base : Triethylamine or diisopropylamine to deprotonate the terminal alkyne.
- Reaction temperature : 60–80°C for 12–24 hours.
An alternative route involves silylation of 4-(phenylethynyl)phenol with chlorotrimethylsilane in the presence of a base like imidazole (yields ~85–90%) .
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers look for?
Methodological Answer:
- ¹H/¹³C NMR :
- Trimethylsilyl (TMS) group : Sharp singlet at ~0.3 ppm (¹H) and 0–5 ppm (¹³C).
- Phenylethynyl moiety : Aromatic protons (6.5–7.5 ppm) and C≡C stretch (FTIR: ~2100–2200 cm⁻¹).
- ²⁹Si NMR : A single peak near 10–20 ppm confirms the silane group .
- Mass Spectrometry (MS) : Molecular ion peak at m/z corresponding to the molecular formula (C₁₈H₂₀Si).
Note : Cross-reference spectral data with NIST Chemistry WebBook or peer-reviewed studies to validate purity .
Advanced Research Questions
Q. How does the phenylethynyl group influence the reactivity of this compound in cross-coupling reactions?
Methodological Answer: The phenylethynyl group acts as an electron-withdrawing moiety due to conjugation with the aromatic ring, enhancing the electrophilicity of the silane. This facilitates:
- Nucleophilic substitution : Reactivity with Grignard reagents or organolithium compounds.
- Cross-coupling : Participation in Heck or Suzuki-Miyaura reactions when functionalized with halides.
Q. Experimental Design :
Q. What are the thermal stability considerations for this compound under various experimental conditions?
Methodological Answer:
- Stability in Solution : Decomposes in polar aprotic solvents (e.g., DMF) at >100°C, releasing siloxanes.
- Solid-State Stability : Stable up to 150°C under inert gas; degradation observed via TGA-DSC above this threshold.
- Hazardous Byproducts : Potential formation of SiO₂ or phenylacetylene derivatives under oxidative conditions .
Q. Mitigation Strategy :
- Store at 0–6°C under argon .
- Avoid exposure to moisture or strong acids/bases to prevent hydrolysis.
Q. Are there conflicting reports on the optimal reaction conditions for synthesizing this compound, and how can researchers resolve these discrepancies?
Methodological Answer: Discrepancies in catalytic systems (e.g., Pd vs. Ni catalysts) or solvent polarity have been reported. To resolve:
Systematic Screening : Vary catalysts (PdCl₂, NiCl₂), ligands (PPh₃, BINAP), and solvents (THF, toluene).
Design of Experiments (DoE) : Use factorial designs to identify critical parameters (temperature, base strength).
Mechanistic Studies : Probe intermediates via in-situ IR or NMR to identify rate-limiting steps .
Q. Example Contradiction :
- Pd-based catalysts yield higher regioselectivity but require stringent anhydrous conditions.
- Ni catalysts are cost-effective but may produce side products (e.g., homocoupling).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
